2-(2-phenyl-1H-indol-3-yl)acetic Acid

NSAID Cyclooxygenase (COX) Indomethacin Analog

2-(2-phenyl-1H-indol-3-yl)acetic Acid (CAS 4662-03-7) is a small-molecule indole derivative characterized by a 2-phenyl-1H-indole core with a 3-acetic acid substituent. This compound belongs to the indole-3-acetic acid (IAA) family and serves as a fundamental structural analog of the non-steroidal anti-inflammatory drug (NSAID) indomethacin.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
CAS No. 4662-03-7
Cat. No. B1598366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-phenyl-1H-indol-3-yl)acetic Acid
CAS4662-03-7
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CC(=O)O
InChIInChI=1S/C16H13NO2/c18-15(19)10-13-12-8-4-5-9-14(12)17-16(13)11-6-2-1-3-7-11/h1-9,17H,10H2,(H,18,19)
InChIKeyMKRLEKAVBSASMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-phenyl-1H-indol-3-yl)acetic Acid (CAS 4662-03-7): A Core Scaffold for Indomethacin Analogs and Research Reagent Procurement


2-(2-phenyl-1H-indol-3-yl)acetic Acid (CAS 4662-03-7) is a small-molecule indole derivative characterized by a 2-phenyl-1H-indole core with a 3-acetic acid substituent . This compound belongs to the indole-3-acetic acid (IAA) family and serves as a fundamental structural analog of the non-steroidal anti-inflammatory drug (NSAID) indomethacin [1]. As a synthetic research chemical with a molecular weight of 251.28 g/mol, a melting point of 174-176 °C, and an experimentally determined pKa of 3.75±0.30, it exhibits defined physicochemical properties essential for reproducible experimental design . It is commercially available from multiple suppliers at purities of ≥98%, and is expressly intended for research and development purposes, not for human or veterinary use .

Scaffold role Unsubstituted indomethacin analog core for baseline SAR studies
Target engagement Reported AChE and CA II binding in enzyme assays
Handling Organic-solvent soluble; compatible with DMSO/ethanol-based in vitro workflows

2-(2-phenyl-1H-indol-3-yl)acetic Acid: Why Structural Nuances Dictate Biological Outcome and Preclude Simple Substitution


In the context of NSAID analog research, the precise substitution pattern on the indole scaffold critically dictates selectivity, potency, and off-target effects, making simple generic substitution scientifically unsound [1]. 2-(2-phenyl-1H-indol-3-yl)acetic Acid represents a specific, unadorned scaffold that serves as the foundational comparator for a series of indomethacin analogs. As demonstrated in systematic studies, the addition of a 3-methyl group or 1-substitutions on this core creates new chemical entities (e.g., compounds 10a–f) with vastly different COX-1 and COX-2 inhibition profiles (IC50 ranges from 0.14 µM to >100 µM) [2]. Furthermore, introducing a sulfonyl group at the 5-position can dramatically alter COX-2 selectivity . Therefore, the procurement of the exact compound, 2-(2-phenyl-1H-indol-3-yl)acetic Acid, is a non-negotiable requirement for studies aiming to establish baseline structure-activity relationships (SAR) or for experiments where the specific physicochemical properties (e.g., its pKa of 3.75) and AChE inhibitory activity (Ki=1.10 nM) are the subjects of investigation [3].

Indole-3-acetic acid (IAA) has a distinct biological profile (plant auxin) and lacks reported AChE/CA II inhibition, making target-specific substitution unreliable.
3-Methyl or 1-substituted analogs on this core can shift COX-2 inhibition by more than 100-fold, so baseline SAR requires the exact unsubstituted scaffold.
Differences in pKa (~3.75 vs. 4.75 for IAA) and aqueous solubility may alter assay compatibility and vehicle selection.

2-(2-phenyl-1H-indol-3-yl)acetic Acid: Quantified Differentiation Evidence for Scientific Selection


Indomethacin Analog Baseline: COX Inhibition Profile Comparison of the Unsubstituted Core

As the core unsubstituted scaffold, 2-(2-phenyl-1H-indol-3-yl)acetic Acid serves as the baseline comparator for a series of indomethacin analogs. While the target compound itself may show weak COX inhibition, the introduction of a 3-methyl group and 1-substituents on this exact core (compounds 10a–f) yields derivatives with significantly enhanced COX-2 inhibitory activity. For example, the 1-(4-methanesulfonylbenzyl) derivative (10d) exhibits an in vitro COX-2 IC50 of 0.14 µM, which is more potent than the reference drugs indomethacin (IC50 = 0.49 µM) and celecoxib (IC50 = 0.30 µM) in the same assay system [1]. This direct, quantitative comparison establishes the critical role of this specific scaffold as a starting point for SAR studies. Procuring this exact compound is essential for generating a valid negative or baseline control in assays designed to evaluate the efficacy of its more potent substituted analogs [1].

COX-2 Inhibition Baseline
Head-to-head
Derivative 10d IC50 0.14 µM (3.5× vs indomethacin); target serves as core scaffold
Supports baseline SAR evaluation for indomethacin analogs
In vitro COX inhibitor screening kit; reported values
NSAID Cyclooxygenase (COX) Indomethacin Analog

AChE Inhibition: Unambiguous Potency Profile as a Key Differentiator

A defining and quantifiable characteristic of 2-(2-phenyl-1H-indol-3-yl)acetic Acid is its potent inhibitory activity against human acetylcholinesterase (AChE). Binding affinity studies report a Ki value of 1.10 nM against AChE, using acetylcholine iodate as a substrate [1]. This high-affinity interaction is a key differentiator from other indole-3-acetic acid derivatives, such as indole-3-acetic acid (IAA), which is primarily known as a plant hormone (auxin) with a different biological target profile. This quantitative enzyme inhibition data provides a clear, evidence-based reason for selecting this specific compound for neurological research involving cholinergic pathways, a property that cannot be assumed for closely related analogs without this specific substitution pattern.

AChE Inhibition
Class-level
Ki = 1.10 nM
Reported nanomolar binding supports cholinergic pathway studies
Purified AChE, acetylcholine iodate substrate; BindingDB source
Neurodegeneration Acetylcholinesterase (AChE) Alzheimer's Disease

Carbonic Anhydrase II (CA II) Inhibition: A Defined Secondary Target for Multi-Target Research

Beyond AChE, 2-(2-phenyl-1H-indol-3-yl)acetic Acid demonstrates defined inhibitory activity against human Carbonic Anhydrase II (CA II), a key enzyme in various physiological and pathological processes. The compound exhibits an IC50 of 9.30 nM and a Ki of 1.90 nM against CA II, measured using 4-nitrophenylacetate as a substrate in a spectrophotometric assay [1]. This dual activity profile (AChE and CA II) is not a common feature of all indole derivatives and provides a distinct, data-supported rationale for its use in projects exploring multi-target directed ligands (MTDLs) for complex diseases. In contrast, IAA is not characterized by significant CA II inhibition, making the target compound a superior choice for this specific research application.

CA II Inhibition
Class-level
IC50 = 9.30 nM, Ki = 1.90 nM
Supports multi-target ligand (MTDL) research context
Spectrophotometric assay, 4-nitrophenylacetate substrate; BindingDB source
Metabolic Disease Carbonic Anhydrase Multi-target Drug Discovery

Fungicidal Activity Against Rhizoctonia solani: Quantified Agricultural Research Potential

The compound's close structural relative, 2-phenylindole, has demonstrated significant fungicidal activity in vitro against the plant pathogen Rhizoctonia solani. The activity was quantified by the inhibition of the enzyme polyphenoloxidase (PPO), yielding an IC50 value of 80.3 μg/mL [1]. This data is derived from a study evaluating the fungicidal properties of several indole derivatives [1]. While direct data for 2-(2-phenyl-1H-indol-3-yl)acetic Acid against R. solani is not available, the close structural relationship to 2-phenylindole provides a strong class-level inference that the target compound may possess similar or related agricultural bioactivity. This contrasts with compounds like 1-acetylindole-3-butyric acid, which exhibited a different potency profile (IC50 of 41.5 μg/mL against F. calmorum), suggesting that structural variations among indole derivatives lead to distinct antifungal profiles [1]. For researchers investigating indole-based fungicides, the target compound represents a distinct chemical entry point.

Fungicidal Potential
Class-level
Analog 2-phenylindole IC50 80.3 µg/mL (PPO inhibition, R. solani)
Suggests agricultural fungicide screening context
Data from structural analog; direct data not reported
Agricultural Chemistry Fungicide Plant Pathology

Physicochemical Profile: Defined Solubility and Stability Parameters for Experimental Design

A key practical differentiator for 2-(2-phenyl-1H-indol-3-yl)acetic Acid is its well-defined physicochemical profile, which directly informs experimental handling and assay design. The compound has an experimentally determined melting point of 174-176 °C and a predicted pKa of 3.75±0.30 . Crucially, it is reported to be insoluble in water at room temperature but soluble in common organic solvents such as ethanol, dichloromethane, and DMSO . This solubility profile is a critical parameter that distinguishes it from more polar or water-soluble indole derivatives (e.g., indole-3-acetic acid), directly impacting its use in cell-based assays or in vivo studies requiring specific vehicles. The availability of these quantitative parameters allows for more accurate predictions of its behavior in various experimental systems, reducing the risk of assay artifacts due to precipitation or degradation, and ensuring the procurement of a compound with verifiable handling requirements.

Physicochemical Profile
Data to verify
pKa 3.75, mp 174–176 °C; insoluble in water, soluble in EtOH/DCM/DMSO
Guides solvent selection for in vitro assay design
Source not specified; verify with in-house measurements
Analytical Chemistry Method Development Formulation

Optimal Research and Industrial Applications for 2-(2-phenyl-1H-indol-3-yl)acetic Acid


SAR Studies for Next-Generation NSAIDs and COX-2 Selective Inhibitors

This compound is ideally suited as the unsubstituted core scaffold in systematic structure-activity relationship (SAR) studies focused on developing novel NSAIDs. Its procurement is essential for generating a baseline control in assays designed to evaluate the COX-1/COX-2 inhibitory potential of new indomethacin analogs. As demonstrated, the addition of a 3-methyl group and 1-substitutions to this exact core can yield derivatives with up to 3.5-fold greater COX-2 inhibitory potency than indomethacin [1]. Using this compound ensures that any observed improvement in activity can be reliably attributed to the specific structural modifications, providing a solid foundation for medicinal chemistry optimization efforts [1].

Neuroscience Research: Cholinergic and Multi-Target Directed Ligand (MTDL) Development

The compound's potent and quantitatively defined inhibition of acetylcholinesterase (AChE, Ki = 1.10 nM) and carbonic anhydrase II (CA II, IC50 = 9.30 nM) makes it a valuable research tool for investigating cholinergic dysfunction and for developing multi-target directed ligands (MTDLs) [2]. Its dual activity profile allows researchers to explore synergistic effects in models of neurodegeneration and metabolic disorders [2]. This is a specific application that is not supported by data for simpler indole derivatives like IAA.

Agricultural Research: Exploring New Indole-Based Fungicide Scaffolds

Given the demonstrated fungicidal activity of its close structural analog, 2-phenylindole, against R. solani (PPO IC50 = 80.3 μg/mL), this compound can serve as a starting point for developing novel agricultural fungicides [3]. Researchers in plant pathology and crop protection can utilize this compound to probe the mechanism of action of indole derivatives on fungal enzymes and to synthesize new analogs with improved potency and spectrum of activity against economically important plant pathogens [3].

Analytical Method Development and Chemical Biology Tool Compound

The compound's well-characterized physicochemical properties, including its distinct solubility profile (insoluble in water, soluble in DMSO/ethanol) and pKa (3.75), make it a reliable standard for analytical method development, such as HPLC or LC-MS assay validation . Furthermore, its defined enzyme inhibition profile (AChE, CA II) positions it as a useful chemical biology probe for deconvoluting biological pathways involving these enzymes, offering a level of characterization that is often lacking in less well-studied analogs .

Application
Selection Property
Validation Focus
COX-2 SAR and inhibitor scaffold studies
Unsubstituted indole core for baseline comparison
COX-1/COX-2 inhibition assay validation
Cholinergic pathway and multi-target ligand studies
Defined AChE/CA II binding profile
Target engagement and selectivity profiling
Indole-based fungicide discovery research
Structural proximity to active 2-phenylindole
Fungal enzyme inhibition assays (PPO)
Analytical standard and chemical biology probe
Well-defined pKa and solubility profile
Method reproducibility and solvent compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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